molecular formula C10H18N4O B2849419 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1866202-95-0

5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2849419
CAS No.: 1866202-95-0
M. Wt: 210.281
InChI Key: WQCQTGBJQLOHBF-UHFFFAOYSA-N
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Description

5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatile applications in organic and medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). It acts as a covalent inhibitor, binding irreversibly to the active site of the receptor, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-pyrazole derivatives, such as:

Uniqueness

What sets 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide apart is its unique diisopropyl substitution, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its superior efficacy and selectivity in various applications .

Properties

IUPAC Name

5-amino-N,1-di(propan-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-6(2)13-10(15)8-5-12-14(7(3)4)9(8)11/h5-7H,11H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCQTGBJQLOHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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